Methoxy(methoxymethoxy)methane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications:

Based on its chemical structure, MMTM possesses some properties that could be relevant for scientific research. Here are some potential applications:

Organic Synthesis

MMTM could potentially act as a protecting group in organic synthesis. The three methoxy groups (CH3OCH2) bonded to the central carbon atom can be introduced and removed under specific conditions, allowing chemists to manipulate other functional groups within a molecule.

Bioconjugation

The methoxy groups in MMTM might be useful for attaching biomolecules (such as proteins or antibodies) to other molecules (such as drugs or nanoparticles) []. This process, known as bioconjugation, is crucial in various areas of biology and medicine.

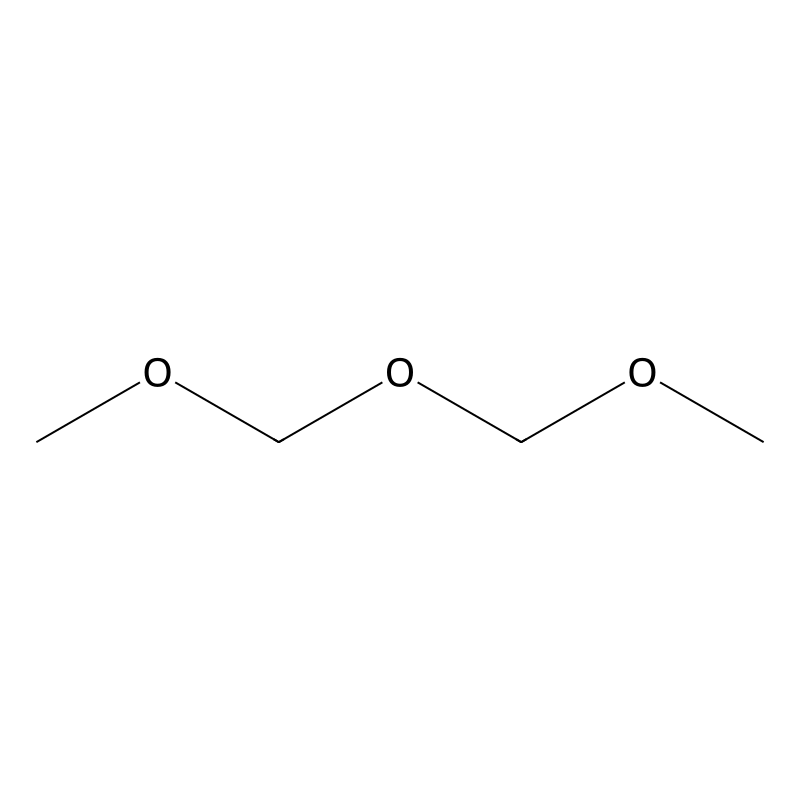

Methoxy(methoxymethoxy)methane, with the chemical formula , is a methoxy-substituted ether compound. This compound features a central carbon atom bonded to three oxygen atoms, two of which are part of methoxy groups. The structure of Methoxy(methoxymethoxy)methane can be represented as follows:

textOCH3 | OCH3-C-O-CH3 | H

This compound is known for its unique properties and potential applications in various fields, particularly in organic synthesis and as a solvent.

The synthesis of Methoxy(methoxymethoxy)methane can be achieved through various methods:

- Catalytic Reactions: One method involves the use of a sulfo-containing resin catalyst, where dimethoxymethane reacts with ethanol under controlled temperature and pressure conditions. For instance, using an NKC-9 catalyst at temperatures ranging from 70°C to 160°C can yield high conversion ratios .

- Direct Etherification: Another approach may involve the direct etherification of methanol with suitable substrates under acidic or basic conditions.

Interaction studies involving Methoxy(methoxymethoxy)methane focus on its behavior in mixtures with other solvents or compounds. For example:

- Liquid-Liquid Equilibria: Studies have been conducted on its liquid-liquid equilibria with other alcohols, such as 1-butanol, which provide insights into its compatibility and behavior in multi-component systems .

- Vapor-Liquid Equilibrium: Investigations into vapor-liquid equilibrium involving this compound help understand its volatility and phase behavior under varying conditions .

Methoxy(methoxymethoxy)methane is structurally similar to several other ether compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dimethyl Ether | Simple ether, used as a fuel and solvent. | |

| Ethylene Glycol Dimethyl Ether | Similar structure but with different properties. | |

| Methoxymethyl Ether | Contains fewer oxygen atoms; different reactivity. |

Uniqueness

Methoxy(methoxymethoxy)methane stands out due to its tri-methoxy structure, which enhances its solubility and reactivity compared to simpler ethers. Its potential applications in organic synthesis and as a solvent make it particularly noteworthy among similar compounds.

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]

Pictograms

Flammable